Home > Products > Screening Compounds P88482 > N-(3,5-dimethoxyphenyl)-3-methyl-4-(4-methylphenyl)-1-piperazinecarbothioamide
N-(3,5-dimethoxyphenyl)-3-methyl-4-(4-methylphenyl)-1-piperazinecarbothioamide -

N-(3,5-dimethoxyphenyl)-3-methyl-4-(4-methylphenyl)-1-piperazinecarbothioamide

Catalog Number: EVT-4256441
CAS Number:
Molecular Formula: C21H27N3O2S
Molecular Weight: 385.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(2-Methyl-1,3-thiazol-4-yl)ethynylpyridine (MTEP)

Compound Description: (2-Methyl-1,3-thiazol-4-yl)ethynylpyridine (MTEP) is a selective antagonist of group I metabotropic glutamate receptor 5 (mGluR5). [] In a study examining pharmacological modulation of glutamate transmission in a rat model of L-DOPA-induced dyskinesia (LID), MTEP was found to be the most effective compound in attenuating LID and the associated molecular alterations. [] It significantly attenuated L-DOPA-induced phosphorylation of extracellular signal-regulated kinases 1/2 (phospho-ERK1/2) and mitogen- and stress-activated kinase 1 (phospho-MSK-1) expression. [] Chronic MTEP treatment significantly attenuated dyskinesia without adverse motor effects and blocked the up-regulation of prodynorphin mRNA induced by L-DOPA. [] These findings suggest that antagonism of mGluR5, potentially using MTEP, could be a promising strategy to reduce dyskinesia in Parkinson's disease. []

1R,4R,5S,6R-2-oxa-4-aminobicyclo[3.1.0]hexane-4,6-dicarboxylate (LY379268)

Compound Description: 1R,4R,5S,6R-2-oxa-4-aminobicyclo[3.1.0]hexane-4,6-dicarboxylate (LY379268) is an agonist of group II metabotropic glutamate receptors (mGluR). [] In the study examining LID in rats, chronic LY379268 treatment inhibited the L-DOPA-induced improvement in rotarod performance, suggesting a potential negative effect on motor function. [] Therefore, despite its ability to modulate glutamate transmission, LY379268 may not be suitable for treating LID. []

Relevance: Although LY379268 shares the same research context as N-(3,5-dimethoxyphenyl)-3-methyl-4-(4-methylphenyl)-1-piperazinecarbothioamide regarding glutamate transmission modulation and L-DOPA-induced dyskinesia, there isn't a direct structural similarity between the two. [] The shared research focus could point to potential indirect connections or shared areas of interest, warranting further research to investigate any direct relationship. You can learn more about this compound in the article at: https://www.semanticscholar.org/paper/231ea341214525a1967b4b44811b8bf9085c3593.

1-[2-(4-Hydroxyphenoxy)ethyl]-4-[(4-methylphenyl)methyl]-4-piperidinol hydrochloride (Ro631908) and (±)-(R,S)-α-(4-Hydroxyphenyl)-β-methyl-4-(phenylmethyl)1-piperidine propanol (Ro256981)

Compound Description: Both 1-[2-(4-hydroxyphenoxy)ethyl]-4-[(4-methylphenyl)methyl]-4-piperidinol hydrochloride (Ro631908) and (±)-(R,S)-α-(4-hydroxyphenyl)-β-methyl-4-(phenylmethyl)1-piperidine propanol (Ro256981) are selective N-methyl-D-aspartate receptor 2B (NR2B) antagonists. [] In the study investigating LID in rats, these compounds showed positive antiakinetic effects, but they did not reduce dyskinesia. []

Relevance: Both Ro631908 and Ro256981 fall under the same category of NR2B antagonists and are relevant to N-(3,5-dimethoxyphenyl)-3-methyl-4-(4-methylphenyl)-1-piperazinecarbothioamide due to their shared research context in the investigation of L-DOPA-induced dyskinesia. [] Although not structurally similar, their inclusion highlights a potential for indirect connections or overlapping research interests with the target compound. Further research is necessary to establish a direct relationship. You can learn more about these compounds in the article at: https://www.semanticscholar.org/paper/231ea341214525a1967b4b44811b8bf9085c3593.

4-(4-Benzofurazanyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylic acid methyl 1-methylethyl ester (isradipine)

Compound Description: 4-(4-Benzofurazanyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylic acid methyl 1-methylethyl ester (isradipine) is an L-type calcium channel antagonist. [] In the rat LID study, isradipine did not demonstrate a significant effect on dyskinesia or motor performance. []

Relevance: Despite not being structurally similar to N-(3,5-dimethoxyphenyl)-3-methyl-4-(4-methylphenyl)-1-piperazinecarbothioamide, isradipine's investigation in the same LID study suggests a potential for indirect connections or shared research interests with the target compound. [] This inclusion emphasizes a broader context for studying L-DOPA-induced dyskinesia and potential therapeutic interventions. You can learn more about this compound in the article at: https://www.semanticscholar.org/paper/231ea341214525a1967b4b44811b8bf9085c3593.

5-[(5S,9R)-9-(4-Cyanophenyl)-3-(3,5-dichlorophenyl)-1-methyl-2,4-dioxo-1,3,7-triazaspiro[4.4]non-7-ylmethyl]-3-thiophenecarboxylic acid

Compound Description: This compound is a drug candidate used in a study focused on developing a rapid screening system for actinomycetes strains to selectively produce drug metabolites. [] Several actinomycetes strains were identified that could convert this drug candidate to mammalian metabolites of interest. []

Relevance: Though not directly structurally analogous to N-(3,5-dimethoxyphenyl)-3-methyl-4-(4-methylphenyl)-1-piperazinecarbothioamide, both compounds share the commonality of being investigated for their metabolic pathways. [] This suggests a possible indirect link in research interests related to how these compounds are processed in biological systems. You can learn more about this compound in the article at: https://www.semanticscholar.org/paper/81a16d239826f9266bdcb1ea663bd0fba634d404.

N-(2-Chloro-6-methylphenyl)-2-{[6-[4-(2-hydroxyethyl)-1-piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib)

Compound Description: N-(2-Chloro-6-methylphenyl)-2-{[6-[4-(2-hydroxyethyl)-1-piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide, also known as dasatinib (Sprycel, BMS-345825), is a drug used in a study developing a rapid screening system for microbial biotransformation. [] This system identified several actinomycetes strains that could convert dasatinib into specific mammalian metabolites. [] This allowed for the preparation of these metabolites in sufficient quantities for initial characterization before the chemically synthesized compounds were available. []

Relevance: While not directly structurally similar to N-(3,5-dimethoxyphenyl)-3-methyl-4-(4-methylphenyl)-1-piperazinecarbothioamide, dasatinib's inclusion in the same research study exploring microbial biotransformation suggests potential indirect connections or overlapping research interests related to the target compound's metabolism and potential metabolites. [] You can learn more about this compound in the article at: https://www.semanticscholar.org/paper/81a16d239826f9266bdcb1ea663bd0fba634d404.

N-[3,5-Bis(trifluoromethyl)benzyl]-7,8-dihydro-N,7-dimethyl-5-(4-methylphenyl)-8-oxo-1,7-naphthyridine-6-carboxamide

Compound Description: This compound served as the basis for developing axially chiral 1,7-naphthyridine-6-carboxamide derivatives as orally active tachykinin NK(1) receptor antagonists. [] These cyclic analogs, with varying ring sizes, were evaluated for their NK(1) antagonistic activities both in vitro and in vivo. []

Properties

Product Name

N-(3,5-dimethoxyphenyl)-3-methyl-4-(4-methylphenyl)-1-piperazinecarbothioamide

IUPAC Name

N-(3,5-dimethoxyphenyl)-3-methyl-4-(4-methylphenyl)piperazine-1-carbothioamide

Molecular Formula

C21H27N3O2S

Molecular Weight

385.5 g/mol

InChI

InChI=1S/C21H27N3O2S/c1-15-5-7-18(8-6-15)24-10-9-23(14-16(24)2)21(27)22-17-11-19(25-3)13-20(12-17)26-4/h5-8,11-13,16H,9-10,14H2,1-4H3,(H,22,27)

InChI Key

AJQCGXPWHSCKRJ-UHFFFAOYSA-N

SMILES

CC1CN(CCN1C2=CC=C(C=C2)C)C(=S)NC3=CC(=CC(=C3)OC)OC

Canonical SMILES

CC1CN(CCN1C2=CC=C(C=C2)C)C(=S)NC3=CC(=CC(=C3)OC)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.